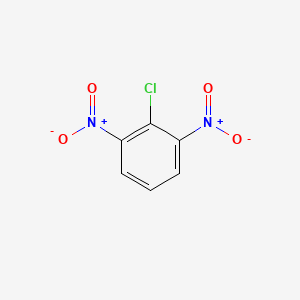

2-Chloro-1,3-dinitrobenzene

説明

Contextualizing 2-Chloro-1,3-dinitrobenzene within Nitroaromatic Chemistry Research

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a chlorine atom and two nitro groups at the 1, 3, and 2 positions, respectively. cymitquimica.com This substitution pattern places it within the broader class of nitroaromatic compounds, which are foundational to many areas of chemical research and industry. The presence of the electron-withdrawing nitro groups significantly influences the chemical properties of the aromatic ring, making it a subject of considerable interest in the study of reaction mechanisms and synthetic applications. smolecule.com

The compound typically appears as a yellow crystalline solid. cymitquimica.com Its molecular formula is C₆H₃ClN₂O₄, and it has a molecular weight of 202.55 g/mol . smolecule.com Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight | 202.55 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 82.5-88.5 °C |

| Boiling Point | 315 °C |

| Solubility | Soluble in alcohol; moderately soluble in benzene and ether; practically insoluble in water. chemicalbook.comfishersci.ca |

This table was generated based on data from multiple sources. chemicalbook.comfishersci.cathermofisher.com

In the landscape of nitroaromatic chemistry, this compound is particularly notable for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the two nitro groups makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles. smolecule.com This reactivity is a cornerstone of its utility and a frequent subject of mechanistic studies.

Significance and Historical Context of this compound in Organic Synthesis and Reaction Mechanism Studies

The history of this compound is intertwined with the development of industrial chemistry, particularly in the synthesis of dyes and pigments. smolecule.comfishersci.ca Its synthesis can be traced back to the early 20th century, driven by the demand for versatile aromatic intermediates. smolecule.com One of the earliest and most common methods for its preparation involves the nitration of chlorobenzene (B131634) derivatives. smolecule.comwikipedia.org For instance, the nitration of 1-chloro-2-nitrobenzene (B146284) using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures can yield this compound. smolecule.com Another synthetic route involves the Sandmeyer reaction starting from 2,6-dinitroaniline (B188716). orgsyn.org

A significant historical application of this compound was as an intermediate in the production of explosives, especially during World War II. smolecule.com This highlights the strategic importance of nitroaromatic compounds in both industrial and military contexts.

From a research perspective, this compound and its isomers, such as 1-chloro-2,4-dinitrobenzene (B32670), have been instrumental in elucidating the mechanisms of nucleophilic aromatic substitution reactions. semanticscholar.orgresearchgate.net The general mechanism involves the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org The subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring. semanticscholar.org

Kinetic studies of reactions involving this compound with various nucleophiles have provided deep insights into the factors governing these reactions, such as the nature of the solvent and the nucleophile itself. semanticscholar.orgresearchgate.netumich.edu For example, research has shown that the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) proceeds via an uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol (B129727), acetonitrile (B52724), and dimethyl sulfoxide. semanticscholar.org The study of these reactions in different media, including reverse micelles, has further expanded the understanding of reaction kinetics in complex systems. researchgate.netumich.edu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPMIQPXQVIZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041378 | |

| Record name | 2,6-Dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |

| Record name | 1-Chloro-2,6-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

315 °C | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water. | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6867 g/ml @ 16.5 °C | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from benzene | |

CAS No. |

606-21-3 | |

| Record name | 2-Chloro-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,6-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,3-dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,3-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITROCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG72RND0AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86-87 °C | |

| Record name | 1-CHLORO-2,6-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 1,3 Dinitrobenzene

Established Synthetic Routes for 2-Chloro-1,3-dinitrobenzene

Nitration of Chlorobenzene (B131634) Precursors

The direct dinitration of chlorobenzene or the nitration of monochloronitrobenzene isomers serves as a fundamental route to obtaining dinitrochlorobenzene compounds. inchem.orgwikipedia.org The position of the incoming nitro groups is directed by the existing substituents on the aromatic ring.

The nitration process typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). smolecule.comnih.gov This "mixed acid" system generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction conditions, particularly temperature and the ratio of the acids, are meticulously controlled to achieve the desired dinitration and to influence the isomeric distribution of the products. smolecule.com

For instance, the nitration of chlorobenzene with a mixed acid composition of 30% HNO₃, 56% H₂SO₄, and 14% H₂O at temperatures between 40–70 °C results in a mixture of chloronitrobenzene isomers. nih.gov Further nitration of the resulting isomers, such as 1-chloro-2-nitrobenzene (B146284) or 1-chloro-4-nitrobenzene, under more forcing conditions yields dinitrochlorobenzenes. wikipedia.org The synthesis of this compound specifically can be achieved through the nitration of 1-chloro-2-nitrobenzene. smolecule.com Another approach involves the nitration of o-nitrochlorobenzene to produce a mixture of 2,4- and 2,6-dinitrochlorobenzene, which can then be separated. orgsyn.org

Modern industrial processes may utilize microchannel reactors to enhance control over reaction parameters like temperature and time, leading to high conversion rates and selectivity. google.com For example, using a microchannel reactor with a nitro-sulfuric mixed acid, a chlorobenzene transformation ratio of up to 97% can be achieved with a reaction time of 30-120 seconds at 50-100 °C. google.com

Table 1: Representative Conditions for Nitration of Chlorobenzene Derivatives

| Starting Material | Nitrating Agent | Temperature | Key Products | Reference |

| Chlorobenzene | Mixed Acid (30% HNO₃, 56% H₂SO₄, 14% H₂O) | 40–70 °C | 1-chloro-2-nitrobenzene, 1-chloro-4-nitrobenzene | nih.gov |

| 1-chloro-2-nitrobenzene | Concentrated HNO₃ / H₂SO₄ | Controlled | This compound | smolecule.com |

| p-Nitrochlorobenzene | Mixed HNO₃ / H₂SO₄ | Not specified | 1-Chloro-2,4-dinitrobenzene (B32670) | wikipedia.org |

| Chlorobenzene | Nitro-sulfuric mixed acid (in microchannel reactor) | 50–100 °C | Mononitrochlorobenzene isomers | google.com |

The chlorine atom on the benzene (B151609) ring is an ortho-, para-director, while the nitro group is a meta-director. When nitrating chlorobenzene, the primary products are the ortho- and para-isomers (1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene), with the para-isomer typically being major. nih.govtardigrade.inwikipedia.org The formation of the meta-isomer, 1-chloro-3-nitrobenzene (B92001), is minimal, often around 1%. nih.govwikipedia.org

To synthesize this compound (also known as 2,6-dinitrochlorobenzene), the starting material is often 1-chloro-2-nitrobenzene or another appropriately substituted precursor. smolecule.com The initial nitro group at the 2-position directs the second incoming nitro group to the 6-position (meta to the existing nitro group and ortho to the chlorine). However, the 4-position is also activated, leading to the formation of the 1-chloro-2,4-dinitrobenzene isomer as a significant byproduct. orgsyn.org

Optimizing the yield of the desired 2,6-isomer requires careful control of reaction conditions. Factors influencing regioselectivity and yield include:

Temperature: Lower temperatures can help minimize side reactions and the formation of unwanted isomers.

Acid Concentration: The ratio of nitric acid to sulfuric acid affects the concentration of the nitronium ion and can influence the reaction rate and selectivity.

Catalyst Systems: Novel nitration systems, such as those using zeolites in combination with nitric acid and trifluoroacetic anhydride, have been explored to improve regioselectivity in nitrating deactivated aromatic compounds. scispace.com

For substrates like 1-chloro-3-nitrobenzene, where both the chlorine and nitro groups are meta-directing, electrophilic substitution becomes more complex. vulcanchem.com The synthesis of 1-chloro-3-nitrobenzene itself is preferentially achieved by the chlorination of nitrobenzene (B124822) rather than the nitration of chlorobenzene, due to the low yield of the meta-isomer in the latter reaction. wikipedia.orgvulcanchem.com

Controlled Nitration using Mixed Acid Systems

Sulfolane-Mediated Decarboxylation Approaches

An alternative and high-yield synthetic route to this compound involves the decarboxylation of a carboxylic acid precursor, specifically 3,5-dinitro-4-chlorobenzoic acid. chemicalbook.com This method utilizes sulfolane (B150427) as a high-boiling, thermally stable solvent.

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). The reaction is often facilitated by heat and can be catalyzed. In this specific synthesis, 3,5-dinitro-4-chlorobenzoic acid is heated in sulfolane in the presence of a base like sodium bicarbonate. chemicalbook.com The electron-withdrawing nitro groups on the aromatic ring stabilize the carbanionic intermediate formed upon the loss of CO₂, thereby facilitating the decarboxylation process. researchgate.net The use of a high-dielectric constant solvent like sulfolane can also play a role in stabilizing charged intermediates. researchgate.net While detailed mechanistic studies for this specific reaction are not extensively published, the general mechanism for the decarboxylation of aromatic carboxylic acids, particularly those activated by electron-withdrawing groups, is well-understood to proceed through the formation of an aryl anion intermediate which is then protonated. acs.orgacs.org

The sulfolane-mediated decarboxylation method is noted for its efficiency and scalability, making it a favored approach in industrial settings. A reported procedure involves heating 3,5-dinitro-4-chlorobenzoic acid with sodium bicarbonate in sulfolane at 195°C for 2 hours. chemicalbook.com This single-step synthesis can achieve high yields, with one example reporting a yield of 88.1%. chemicalbook.com The product is then isolated by distillation under reduced pressure. chemicalbook.com The high thermal stability of sulfolane makes it an ideal solvent for such high-temperature reactions. This method offers a more direct and potentially higher-yielding alternative to multi-step nitration processes that may produce complex isomer mixtures requiring difficult separations.

Table 2: Sulfolane-Mediated Decarboxylation of 3,5-Dinitro-4-chlorobenzoic Acid

| Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Reference |

| 3,5-Dinitro-4-chlorobenzoic acid | Sulfolane | Sodium Bicarbonate | 195°C | 2 hours | 88.1% | chemicalbook.com |

Mechanistic Insights into Decarboxylation

Sandmeyer Reaction for Synthesis of this compound

The Sandmeyer reaction provides a classical and effective method for the synthesis of this compound, which is also known as 1-Chloro-2,6-dinitrobenzene. orgsyn.org This chemical reaction is a two-step process that begins with the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) salt as a catalyst. wikipedia.orgbyjus.com

The process starts with the diazotization of 2,6-dinitroaniline (B188716). In a typical laboratory procedure, 2,6-dinitroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5°C) to form the corresponding 2,6-dinitrophenyldiazonium salt. orgsyn.org

The subsequent step involves the copper(I) chloride-catalyzed displacement of the diazonium group (–N₂⁺). The prepared diazonium salt solution is added to a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid. orgsyn.org The diazo group is an excellent leaving group (as nitrogen gas), facilitating its replacement by the chloride nucleophile. wikipedia.orglibretexts.org The reaction mechanism is understood to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with a chlorine atom from a copper(II) species to form the final product, this compound, while regenerating the copper(I) catalyst. wikipedia.orglibretexts.org The crude product, a yellow crystalline solid, is typically isolated by filtration and can be purified by recrystallization from solvents like acetic acid or benzene. orgsyn.org Yields for this procedure are reported to be in the range of 71–74%. orgsyn.org

Table 1: Reagents and Conditions for Sandmeyer Synthesis of this compound

| Step | Starting Material | Reagents | Temperature | Product |

| Diazotization | 2,6-Dinitroaniline | Sodium nitrite, Sulfuric acid, Acetic acid | < 40°C | 2,6-Dinitrophenyldiazonium salt |

| Chloride Substitution | 2,6-Dinitrophenyldiazonium salt | Cuprous chloride, Hydrochloric acid | ~50°C | This compound |

Data sourced from Organic Syntheses procedure. orgsyn.org

Advanced Synthetic Modifications and Derivatization

Nucleophilic Aromatic Substitution Reactions of this compound

This compound is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. cymitquimica.com This reactivity is a cornerstone of its utility as an intermediate in the synthesis of more complex molecules. cymitquimica.com In these reactions, the chloride atom acts as a leaving group and is displaced by a wide variety of nucleophiles. smolecule.com The SₙAr reaction is an addition-elimination process, which is distinct from Sₙ1 and Sₙ2 mechanisms observed in aliphatic compounds. libretexts.orglibretexts.org

Mechanism of Nucleophilic Attack and Chloride Displacement

The generally accepted mechanism for nucleophilic aromatic substitution on this compound involves two distinct steps. libretexts.orglibretexts.org

Nucleophilic Addition and Formation of a Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom of the benzene ring that is bonded to the chlorine atom. This attack is perpendicular to the plane of the aromatic ring. qorganica.es This step is typically the slow, rate-determining step of the reaction. quora.com The addition of the nucleophile breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In this complex, the carbon atom at the site of attack becomes sp³-hybridized. libretexts.orglibretexts.org

Elimination of the Leaving Group : In the second, faster step, the aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻). libretexts.orgquora.com The loss of the leaving group regenerates the aromatic system, resulting in the final substituted product. libretexts.org

Impact of Electron-Withdrawing Groups on Reactivity

The high reactivity of this compound in SₙAr reactions is a direct consequence of the two strongly electron-withdrawing nitro (–NO₂) groups. libretexts.orgqorganica.es Simple aryl halides like chlorobenzene are generally unreactive towards nucleophiles under standard conditions because the formation of the negatively charged intermediate is energetically unfavorable. libretexts.orgquora.com

The nitro groups activate the aromatic ring towards nucleophilic attack in two ways:

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms in the nitro groups withdraws electron density from the benzene ring through the sigma bonds, making the ring carbons more electrophilic and thus more susceptible to attack by a nucleophile. mathnet.ru

Resonance Effect : The nitro groups, particularly when positioned ortho or para to the site of attack, can delocalize the negative charge of the Meisenheimer complex through resonance. qorganica.es This stabilization lowers the activation energy of the first step, thereby accelerating the reaction rate significantly. libretexts.org In this compound, the nitro group at the 1-position (ortho to the chlorine) is perfectly positioned to stabilize the negative charge of the intermediate. The nitro group at the 3-position (meta to the chlorine) contributes primarily through its strong inductive effect. thieme-connect.com This combined activation makes the compound many orders of magnitude more reactive than chlorobenzene. libretexts.org

Regiochemical Control in Nucleophilic Substitution

In nucleophilic substitution reactions of substituted benzenes, the position of attack is a critical factor. For 1-halo-2,4-dinitrobenzenes, substitution occurs exclusively at the halogen-bearing carbon because the negative charge of the resulting Meisenheimer complex is stabilized by both the ortho and para nitro groups. mathnet.ru

In this compound, the chlorine atom is at the 2-position, while the nitro groups are at the 1- and 3-positions. The carbon atom attached to the chlorine is ortho to one nitro group and meta to the other. The powerful activating effect of the ortho nitro group makes this carbon the most electrophilic site and directs the nucleophilic attack to displace the chloride.

Studies on the related isomer, 1-chloro-3,5-dinitrobenzene, have shown that the regioselectivity can be more complex, with either the halogen or a nitro group being replaced depending on the hardness or softness of the nucleophile and the solvent used. mathnet.ru For example, soft nucleophiles like arenethiolates tend to replace the halogen, while hard nucleophiles like alkoxides can replace a nitro group. mathnet.ru However, for this compound, the primary reaction pathway described involves the displacement of the chloride ion due to the strong activation at that specific position.

Formation of Substituted Aromatic Compounds

The high reactivity of this compound allows for its conversion into a diverse array of substituted aromatic compounds. cymitquimica.com The chloride can be replaced by various oxygen, nitrogen, and sulfur nucleophiles. These reactions are fundamental in the synthesis of dyes, pigments, and other chemical intermediates. cymitquimica.com

Table 2: Examples of Nucleophilic Aromatic Substitution Products from this compound

| Nucleophile | Reagent Example | Product |

| Amine | Dimethylamine | N,N-Dimethyl-2,6-dinitroaniline |

| Alkoxide | Sodium methoxide | 1,3-Dinitro-2-methoxybenzene |

| Thiolate | Sodium thiophenoxide | 1,3-Dinitro-2-(phenylthio)benzene |

| Hydroxide | Sodium hydroxide | 2,6-Dinitrophenol |

Reduction Reactions of Nitro Groups

The reduction of the nitro groups is a cornerstone of the reactivity of this compound, providing pathways to various amino derivatives. The presence of two electron-withdrawing nitro groups on the benzene ring makes them susceptible to reduction by a variety of reagents and methods. smolecule.com The reaction can be controlled to achieve either selective reduction of one nitro group or complete reduction of both. spcmc.ac.instackexchange.com

A notable method for the selective reduction of one nitro group in polynitro compounds is the Zinin reduction, which utilizes negative divalent sulfur reagents like ammonium (B1175870) or alkali metal sulfides. stackexchange.comscribd.comsciencemadness.org However, in the case of this compound, this reaction has been reported to sometimes result in dehalogenation, yielding m-nitroaniline as a product instead of the expected chloronitroaniline. scribd.comsciencemadness.org This highlights that side reactions, such as dehalogenation, can occur depending on the specific reaction conditions and reagents employed. scribd.com

The choice of reducing agent and reaction conditions is crucial in determining the final product. spcmc.ac.in Agents like iron in the presence of hydrochloric acid are commonly used for the reduction of nitro groups to amines. smolecule.com

Formation of Amino Derivatives (e.g., 2-Chloro-1,3-diaminobenzene)

The complete reduction of both nitro groups in this compound leads to the formation of 2-chloro-1,3-diaminobenzene. This transformation is a key step in synthesizing more complex molecules where the diamine serves as a precursor. The general reaction involves treating the parent compound with a strong reducing system capable of converting both nitro functionalities to primary amines.

Table 1: Synthesis of Chloro-phenylenediamines via Nitro Group Reduction

| Starting Material | Product | Reducing Agent/Method | Reference |

|---|---|---|---|

| This compound | 2-Chloro-1,3-diaminobenzene | Iron and hydrochloric acid or catalytic hydrogenation | |

| 4-Chloro-1,3-dinitrobenzene | 4-Chloro-m-phenylenediamine | Zinc chloride and hydrochloric acid | nih.gov |

The resulting diamines, such as 2-chloro-1,4-phenylenediamine, are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. nanotrun.comguidechem.com For instance, 2-chloro-1,4-phenylenediamine can be prepared by dissolving its sulfate (B86663) salt in water, neutralizing it, and then extracting the product. prepchem.com

Catalytic Hydrogenation and Metal Hydride Reductions

Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatic compounds, including this compound. smolecule.com This process typically involves hydrogen gas and a metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C). google.com A significant challenge in the catalytic hydrogenation of chlorinated nitroaromatics is preventing hydrodechlorination (the removal of the chlorine atom). google.com To enhance selectivity and minimize this side reaction, deactivated catalysts, like sulfided platinum on carbon, or the addition of catalyst poisons in controlled amounts may be used. google.com

Reaction conditions such as temperature and pressure are critical parameters. For example, the catalytic hydrogenation of related dinitrobenzene isomers to their corresponding phenylenediamines can be carried out at temperatures of 90–130°C and pressures of 1.0–3.0 MPa using a nickel catalyst. google.com

Metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents, but their reaction with nitroarenes can be complex. libretexts.org Lithium aluminum hydride, the more reactive of the two, often reduces nitro compounds to a mixture of azoxy and azo compounds rather than the desired amine. scribd.comlibretexts.org Therefore, for the clean conversion of this compound to its amino derivatives, catalytic hydrogenation or reduction with metals in acidic media are generally preferred methods.

Table 2: Conditions for Catalytic Hydrogenation of Chlorinated Nitroaromatics

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chlorinated Nitro Compounds | Platinum on charcoal (with thiophene) | 140 psi H₂, 90-95°C | Chlorinated Aromatic Amines | ~95% | google.com |

| o-Nitrochlorobenzene | 5% Pd/C, NaOH | Elevated temperature | 2,2'-Dichlorohydrazobenzene | N/A |

Oxidation Reactions and Derived Products

While this compound is primarily known for its reduction and nucleophilic substitution reactions, it can undergo oxidation under specific, forceful conditions. smolecule.com These reactions are less common due to the presence of the highly oxidized nitro groups, which deactivate the aromatic ring towards further oxidation. Strong oxidizing agents are required to achieve any transformation, and the resulting products would be various oxidized derivatives, depending on the precise reaction conditions.

Research into the oxidation of related dinitrobenzene compounds provides some insight. For instance, a novel oxidation-reduction reaction has been observed between p-dinitrobenzene and 2-chloro-1,3-dimethylbenzene (B1203680) in trifluoromethanesulfonic acid at 70°C, which results in the formation of a triarylmethyl cation and p-diaminobenzene. rsc.orgrsc.org This illustrates that under non-classical conditions, nitro groups can participate in complex redox processes.

Carbon-Carbon Bond Cleavage in Reactions Involving this compound

An unusual and noteworthy reaction pathway for this compound involves the cleavage of a carbon-carbon bond within the benzene ring. This anomalous C-C bond fragmentation has been observed during the synthesis of benzimidazole (B57391) N-oxides from the reaction of this compound with certain amines, such as ethanolamine (B43304) and ethylenediamine. conicet.gov.ar Instead of the expected products from nucleophilic aromatic substitution followed by cyclization, a divergent path leads to the formation of 7-nitro-1H-benzimidazole 3-oxide, a process that necessitates a C-C bond cleavage. conicet.gov.ar

This reaction is exceptional, as such cleavage is not typically reported for this class of reaction, which usually proceeds without disruption of the aromatic core. conicet.gov.ar Computational and experimental studies have been conducted to understand the reaction mechanism and the structural features that govern this unusual pathway. conicet.gov.ar The study of this phenomenon provides insight into complex reaction selectivities that cannot be predicted solely by activation energies, sometimes involving post-transition-state bifurcations. conicet.gov.ar

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1-chloro-2,4-dinitrobenzene |

| 2-Chloro-1,3-diaminobenzene |

| This compound |

| 2-chloro-1,3-dimethylbenzene |

| 2-Chloro-1,4-diaminobenzene |

| 2-chloro-1,4-dinitrobenzene |

| 2,2'-Dichlorohydrazobenzene |

| 4-chloro-1,3-dinitrobenzene |

| 4-Chloro-m-phenylenediamine |

| 7-nitro-1H-benzimidazole 3-oxide |

| Ammonium sulfide |

| Benzimidazole N-oxides |

| Ethanolamine |

| Ethylenediamine |

| Iron |

| Hydrochloric acid |

| Lithium aluminum hydride |

| m-nitroaniline |

| Nickel |

| o-Nitrochlorobenzene |

| p-diaminobenzene |

| p-dinitrobenzene |

| Palladium |

| Platinum |

| Sodium borohydride |

| Thiophene |

| Trifluoromethanesulfonic acid |

| Triarylmethyl cation |

Advanced Chemical Applications and Research Utilities of 2 Chloro 1,3 Dinitrobenzene

Role as a Chemical Intermediate in Complex Organic Synthesis

2-Chloro-1,3-dinitrobenzene is a versatile organic compound that serves as a crucial intermediate in the synthesis of more complex molecules. cymitquimica.com Its reactivity, stemming from the presence of two electron-withdrawing nitro groups and a chlorine atom on the benzene (B151609) ring, makes it a valuable building block in various industrial and research applications. smolecule.com The electron-withdrawing nature of the nitro groups activates the chlorine atom for nucleophilic aromatic substitution, a key reaction in many synthetic pathways. smolecule.com This allows for the introduction of a wide range of functional groups, leading to the production of diverse and complex chemical structures.

Synthesis of Dyes and Pigments

A primary industrial application of this compound is in the manufacturing of dyes and pigments. fishersci.cafishersci.atthermofisher.com It serves as a precursor in the synthesis of a variety of colorants used in the textile industry and for other materials. smolecule.com Historically, it has been a key component in the production of sulfur black dyes. smolecule.com The synthesis process typically involves the reaction of this compound with nucleophiles to create larger, conjugated systems that absorb light in the visible spectrum, thus imparting color. smolecule.com

Table 1: Examples of Dyes and Pigments Synthesized from this compound

| Dye/Pigment Class | General Synthetic Transformation | Application |

| Sulfur Dyes | Reaction with polysulfides | Textiles |

| Azo Dyes | Used in the synthesis of substituted anilines which are then diazotized and coupled | Textiles, Coatings |

Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). lookchem.com Its activated aromatic system is particularly useful for constructing complex heterocyclic structures, which are common motifs in many drug molecules. smolecule.com Research has shown its utility in synthesizing substituted indole (B1671886) derivatives, highlighting its versatility in medicinal chemistry. smolecule.com The ability to introduce different nucleophiles allows for the creation of a library of compounds for biological screening. A related compound, 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene, is also categorized under pharmaceutical intermediates. echemi.com

Table 2: Research Findings on Pharmaceutical Intermediate Synthesis

| Target Molecule Class | Key Reaction Type | Significance |

| Indole Derivatives | Nucleophilic Aromatic Substitution | Building blocks for various therapeutic agents |

| Heterocyclic Compounds | Cyclization reactions following substitution | Core structures in many pharmaceuticals |

Agrochemical Synthesis

The synthesis of agrochemicals, such as herbicides and insecticides, also employs this compound as a key intermediate. A related compound, 2,4-Dichloro-1,3-dinitrobenzene, is used as a precursor in the manufacturing of these crop protection agents. lookchem.com The reactivity of the chloro-dinitrobenzene core allows for the attachment of various functional groups that impart herbicidal or insecticidal activity.

Table 3: Application in Agrochemical Synthesis

| Agrochemical Type | Role of this compound | Example of Related Precursor |

| Herbicides | Precursor for active ingredients | 2,4-Dichloro-1,3-dinitrobenzene |

| Insecticides | Building block for insecticidal compounds | 2,4-Dichloro-1,3-dinitrobenzene |

Use in Spectroscopic and Chromatographic Techniques

Beyond its role as a synthetic intermediate, this compound also finds utility in analytical chemistry, specifically in spectroscopic and chromatographic methods. fishersci.cafishersci.atthermofisher.com

Solvent Applications in High-Performance Liquid Chromatography (HPLC)

This compound can be employed as a solvent in High-Performance Liquid Chromatography (HPLC). smolecule.comfishersci.cafishersci.atthermofisher.com Its moderate solubility in organic solvents like benzene and ether, coupled with its low solubility in water, makes it suitable for the separation of non-polar and slightly polar compounds in reverse-phase HPLC. smolecule.com In specific applications, its chemical properties provide a stable medium for analytical separations. For instance, a method for analyzing 1-Chloro-2,4-dinitrobenzene (B32670) using reverse-phase HPLC has been developed, which is scalable for preparative separations. sielc.com

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound also serves as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.comfishersci.cafishersci.atthermofisher.com Its utility is particularly noted for the analysis of compounds that have limited solubility in more common NMR solvents. smolecule.com The aromatic nature of this compound can also be useful in certain NMR experiments where solvent-solute interactions are being studied. Furthermore, related chlorinated and nitrated benzene derivatives, such as 1,2,4,5-Tetrachloro-3-nitrobenzene, are used as internal standards for quantitative NMR (qNMR) analysis.

Application in Biochemical Assays and Enzyme Activity Studies

This compound is a valuable tool in biochemical and enzymatic research. Its electrophilic nature, a result of the electron-withdrawing nitro groups on the benzene ring, allows it to act as a substrate for specific enzymes, facilitating the study of their activity and function. smolecule.com

Substrate for Glutathione (B108866) S-transferases (GSTs)

This compound serves as a substrate for Glutathione S-transferases (GSTs), a diverse family of enzymes critical to cellular detoxification. smolecule.com While the isomer 1-Chloro-2,4-dinitrobenzene (CDNB) is more widely used as a general substrate for measuring total GST activity in many studies, the principle of the assay is applicable to similar electrophilic compounds. taylorandfrancis.comsigmaaldrich.comnih.govnih.gov

The assay is based on the GST-catalyzed conjugation of the compound with the tripeptide glutathione (GSH). researchgate.net This reaction involves the nucleophilic attack of the thiol group of GSH on the electron-deficient aromatic ring, displacing the chloride ion. The resulting product, a glutathione-S-conjugate, can be quantified, often through spectrophotometry, as the conjugate absorbs light at a specific wavelength (commonly 340 nm), providing a measure of the enzyme's activity. nih.govmdpi.com

The general reaction is as follows: GSH + this compound --(GST)--> S-(2,4-dinitrophenyl)glutathione + HCl

Research findings have demonstrated the utility of this type of substrate in various biological systems. For instance, studies on Chinese hamster ovary cells resistant to nitrogen mustards showed a threefold elevation in total GST activity when measured with 1-chloro-2,4-dinitrobenzene. nih.gov Similarly, purified human platelet GST was found to be highly active with this substrate, highlighting the role of platelets in detoxification reactions. nih.gov Although these specific studies utilize the 2,4-isomer, they exemplify the established methodology for using dinitrochlorobenzene compounds to probe GST activity.

| Parameter | Description | Reference |

|---|---|---|

| Principle | GST catalyzes the conjugation of reduced glutathione (GSH) to an electrophilic substrate like 1-chloro-2,4-dinitrobenzene (CDNB). | sigmaaldrich.com |

| Detection Method | Continuous spectrophotometric rate determination by monitoring the increase in absorbance at 340 nm. | nih.govmdpi.com |

| pH Optimum | The optimal pH for the reaction with human platelet GST is 7.0. A pH of 6.5 is also commonly used. | sigmaaldrich.comnih.gov |

| Application | Measuring total GST activity in various biological samples like cell lysates and purified enzyme preparations. | nih.govnih.govnih.gov |

Investigation of Detoxification Pathways

The use of this compound and its isomers as substrates for GSTs is fundamental to investigating cellular detoxification mechanisms, specifically the mercapturic acid pathway. tubitak.gov.tr GSTs represent a primary defense mechanism against electrophilic xenobiotics—foreign chemical compounds that can cause cellular damage by reacting with nucleophilic sites on proteins and DNA. smolecule.comnih.gov

The conjugation of the electrophilic dinitrochlorobenzene with glutathione renders the compound more water-soluble and less toxic. tubitak.gov.tr This glutathione conjugate is then actively transported out of the cell in an ATP-dependent manner. tubitak.gov.tr Subsequent enzymatic steps in the liver and kidneys metabolize the conjugate into mercapturic acid, which is ultimately excreted in the urine. tubitak.gov.tr

By using compounds like this compound, researchers can study the efficiency of this detoxification pathway. For example, studies in human erythrocytes have shown that exposure to 1-chloro-2,4-dinitrobenzene leads to the depletion of intracellular GSH and the formation of the glutathione conjugate, which is then effluxed from the cells. tubitak.gov.tr This system allows for the investigation of factors that might enhance or impair detoxification processes, such as the role of precursor compounds like N-acetyl-L-cysteine in replenishing GSH levels and restoring the cell's detoxification capacity. tubitak.gov.tr These investigations are crucial for understanding how organisms handle exposure to toxic chemicals and the mechanisms of drug resistance in cancer cells, which can be linked to elevated GST activity. nih.gov

Research in Electrophilic Aromatic Substitution Reactions

This compound is a relevant compound in the study of electrophilic aromatic substitution (EAS) reactions. rsc.org In EAS, an electrophile attacks an aromatic ring and replaces one of the hydrogen atoms. msu.edu The reactivity of the benzene ring in these reactions is heavily influenced by the substituents it carries. The two nitro groups (-NO₂) in this compound are powerful electron-withdrawing groups, which strongly deactivate the ring towards electrophilic attack.

Research into the synthesis of chlorinated dinitrobenzenes provides direct insight into competing electrophilic reactions. A study on the chlorination of 1,3-dinitrobenzene (B52904) using a mixture of nitric acid and hydrochloric acid in a sulfuric acid medium demonstrated that both chlorination and further nitration occur as competing electrophilic processes. rsc.org This work reported the formation of this compound (among other products) from the chlorination of 1,3-dinitrobenzene. rsc.org

| Starting Material | Reaction Conditions | Observed Reactions | Key Finding | Reference |

|---|---|---|---|---|

| 1,3-Dinitrobenzene | H₂SO₄/oleum, HCl, HNO₃, 130°C | Chlorination and Nitration | Chlorination and nitration are competing electrophilic reactions under these conditions. | rsc.org |

| 2,4-Dinitrotoluene (B133949) | H₂SO₄/oleum, Cl₂, HNO₃, 90°C | Chlorination and Nitration | Yields approximately equal amounts of 6-chloro-2,4-dinitrotoluene and 2,4,6-trinitrotoluene. | rsc.org |

These findings are significant because they illustrate the fine balance of reactivity and selectivity in electrophilic aromatic substitution on highly deactivated rings. The conditions required—strong acids and high temperatures—underscore the low reactivity of the dinitrated benzene ring. rsc.orgmsu.edu Studying these reactions helps chemists understand the mechanisms and controlling factors of electrophilic substitution, which is fundamental to the synthesis of many complex aromatic compounds. rsc.orgcymitquimica.com

Computational and Theoretical Studies on 2 Chloro 1,3 Dinitrobenzene

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have been employed to investigate the behavior of 2-Chloro-1,3-dinitrobenzene in chemical reactions and to analyze its fundamental electronic properties. These computational methods allow for the simulation of molecular behavior and the prediction of chemical phenomena.

Computational studies have been instrumental in explaining unexpected reaction outcomes involving this compound. For instance, in reactions intended to produce benzimidazole (B57391) N-oxides, an unusual carbon-carbon bond cleavage was observed when this compound reacted with certain aliphatic amines like ethanolamine (B43304) and ethylenediamine. conicet.gov.ar Instead of the anticipated product, this divergent pathway yielded 7-nitro-1H-benzimidazole 3-oxide. conicet.gov.ar

Researchers have turned to computational approaches to elucidate the reaction mechanism and identify the structural features governing this pathway divergence. conicet.gov.ar Such studies highlight that reaction selectivity is not always determined simply by comparing the activation energies of different pathways. conicet.gov.ar Factors like post-transition-state bifurcations can play a crucial role, presenting complex challenges that computational modeling helps to address. conicet.gov.ar Furthermore, theoretical calculations on related dinitrobenzene compounds suggest that conformational changes, such as the rotation of a nitro group about its C-N bond, can significantly alter a reaction's course, directing it from a preferred pathway to another. researchgate.net

The reactivity of this compound is largely dictated by its electronic structure. The two nitro (–NO₂) groups on the benzene (B151609) ring are strongly electron-withdrawing, which creates a significant electron deficiency on the aromatic ring. This enhances the compound's electrophilic character, making the ring highly activated for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is readily displaced by various nucleophiles.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to probe the electronic properties in detail. researchgate.netnih.gov Methodologies like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses provide deeper insights. researchgate.net

NBO Analysis: This method investigates charge distribution and interactions between orbitals, revealing strong interactions within the cyclic system. researchgate.net

FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability and reactivity. researchgate.netnih.gov For nitroaromatic compounds, the nature and position of substituents significantly influence these frontier orbitals and, consequently, the compound's chemical behavior. researchgate.net

Prediction of Reaction Selectivity and Pathway Divergence

Conformational Analysis and Polymorphism Research

Conformational analysis and polymorphism research focus on the three-dimensional arrangement of the molecule and how it packs in the solid state. These aspects are critical for understanding the physical properties of this compound.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key area of study for aromatic nitro compounds. While specific studies on the polymorphic forms of this compound are not detailed in the available research, extensive work on its isomers and related compounds illustrates the methods and findings in this field. For example, the stable phase of its isomer, 1-chloro-2,4-dinitrobenzene (B32670), has been determined to be orthorhombic. aip.org The determination of a crystal structure involves identifying the space group, unit cell dimensions, and the precise positions of all atoms. aip.orgresearchgate.net

Such studies on related molecules, like 1,2-dichloro-3-nitrobenzene, provide detailed crystallographic data, as shown in the table below. researchgate.net This information is fundamental to understanding the solid-state properties of these materials.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃Cl₂NO₂ |

| Space Group | C52h - P2₁/c |

| Z (Molecules per unit cell) | 4 |

| a (pm) | 381.0(1) |

| b (pm) | 1376.5(3) |

| c (pm) | 1430.2(3) |

| β (°) | 97.764(5) |

The crystal packing of dinitrobenzene derivatives is governed by a variety of intermolecular interactions. Computational studies, comparing methods like PIXEL, DFT-D, and ab initio calculations, have been used to quantify the energies of these interactions in related molecules like 1,3-dinitrobenzene (B52904). acs.org The primary forces at play include:

Stacking Interactions: In crystals of 1,3-dinitrobenzene, the strongest interactions are often stacking forces between the aromatic systems of adjacent molecules. researchgate.net The primary contributor to this interaction is London dispersion, with a calculated total energy of approximately -30.4 to -30.6 kJ mol⁻¹. researchgate.net

Halogen Interactions: In chloro-substituted compounds, interactions involving the chlorine atom can also influence the crystal packing arrangement. ias.ac.in

These non-covalent interactions collectively determine the cohesive energy and the final packing arrangement of the molecules in the crystal. acs.org

The planarity of the this compound molecule is influenced by the orientation of its two nitro groups. Studies on the molecule have detected dynamic orientational disorder, indicating movement of the nitro groups. researchgate.net This rotation is not always free and can be hindered by steric interactions with adjacent substituents.

In the closely related isomer 1-chloro-2,4-dinitrobenzene, detailed crystallographic and spectroscopic studies have shown a significant difference in the orientation of the two nitro groups. aip.org

The (NO₂) group at position 4 is twisted only about 12.3° relative to the benzene ring plane. aip.org

In contrast, the (NO₂) group at position 2, which is situated between the chlorine atom and another hydrogen atom, is twisted by a much larger angle of 41.9°. aip.org

This large twist angle for the ortho nitro group is a direct consequence of steric hindrance, leading to a notable deviation from a planar molecular structure. aip.org These rotations and deviations from planarity can have significant effects on the molecule's electronic properties, intermolecular packing, and even its chemical reactivity. researchgate.netresearchgate.net

Intermolecular Interactions and Packing Arrangements

Structure-Reactivity Relationships from Computational Data

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the structure-reactivity relationships of this compound. These theoretical models allow for the calculation of various molecular descriptors that correlate with the compound's chemical behavior.

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the two nitro groups. This effect increases the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational analyses, such as Frontier Molecular Orbital (FMO) theory, quantify this reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. For dinitrobenzene compounds, a lower LUMO energy correlates with higher reactivity towards nucleophiles. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies often utilize computationally derived descriptors to predict chemical and biological activity. researchgate.netimist.maoup.com For nitroaromatic compounds, descriptors such as the electrophilicity index (ω), the energy of the LUMO (εLUMO), and molecular compressibility (β) have been shown to correlate with their toxic effects. core.ac.uk These parameters are calculated using DFT methods, often with basis sets like 6-31G(d). core.ac.ukscholarsresearchlibrary.com

The following table summarizes key computational descriptors for this compound and related compounds, illustrating the electronic and structural factors that influence their reactivity.

| Compound | εLUMO (au) core.ac.uk | Electrophilicity Index (ω) (au) core.ac.uk | Predicted log(IGC50) core.ac.uk |

| This compound | -0.11718 | 0.242234 | 1.208925518 |

| 1,3-Dinitrobenzene | -0.11382 | 0.229118 | 0.942604161 |

| 2-Chloronitrobenzene | -0.08694 | 0.173913 | 0.38172225 |

Table 1: Selected Computational Descriptors for this compound and Related Compounds.

The data indicates that this compound has a lower LUMO energy and a higher electrophilicity index compared to 1,3-dinitrobenzene and 2-chloronitrobenzene, suggesting a greater reactivity towards nucleophiles. core.ac.uk This is consistent with the activating effect of the two nitro groups on the aromatic ring for SNAr reactions.

Furthermore, computational models can predict the rotational barriers and dihedral angles of the nitro groups. In similar structures, like 1,3-dichloro-2-nitrobenzene, the nitro group is forced out of the plane of the ring, with calculated dihedral angles around 74.4° and a rotational barrier of 7.8 kcal mol⁻¹. mdpi.com This out-of-plane orientation can influence the delocalization of the negative charge in the transition state of a reaction. scirp.org

Environmental Fate and Ecotoxicology of 2 Chloro 1,3 Dinitrobenzene

Environmental Persistence and Distribution

The environmental behavior of 2-Chloro-1,3-dinitrobenzene is dictated by its chemical and physical properties. It is a solid crystalline substance with low solubility in water, but it is moderately soluble in organic solvents like benzene (B151609) and ether. fishersci.cachemicalbook.comsmolecule.com This limited water solubility suggests that in aquatic systems, it is likely to partition from the water column to organic matter in sediment.

The compound is not expected to hydrolyze under typical environmental conditions as it lacks hydrolyzable groups. env.go.jp Due to its physical state and low vapor pressure, its transport in the atmosphere is limited, though it may exist as dust particles. ilo.org Studies indicate that the compound is persistent in the environment and is not readily biodegradable. env.go.jphpc-standards.comtcichemicals.com This persistence can lead to long-term presence in contaminated areas. chemicalbook.comscbt.comthermofisher.com In a 2003 environmental survey in Japan, 1-Chloro-2,4-dinitrobenzene (B32670), a closely related isomer, was not detected in surface water samples above the detection limit of 10 ng/L. env.go.jp

Table 1: Physical and Chemical Properties of Chlorodinitrobenzene Isomers Data presented for isomers as available.

| Property | This compound | 1-Chloro-2,4-dinitrobenzene | Source |

|---|---|---|---|

| Molecular Formula | C₆H₃ClN₂O₄ | C₆H₃ClN₂O₄ | thermofisher.com |

| Molecular Weight | 202.55 g/mol | 202.55 g/mol | thermofisher.com |

| Appearance | Yellow Crystalline Solid | Pale Yellow Crystals | ilo.orgthermofisher.com |

| Melting Point | 85 - 88 °C | 48 - 54 °C | ilo.orgthermofisher.com |

| Boiling Point | 315 °C | 315 °C | ilo.orgthermofisher.com |

| Water Solubility | Practically insoluble | Very poor (9.2 mg/1000g at 25°C) | chemicalbook.comenv.go.jp |

| Vapor Pressure | No data available | 0.01 Pa (at 20°C) | env.go.jp |

| Octanol/Water Partition Coefficient (log Kow) | No data available | 2.17 - 2.24 | env.go.jp |

Aquatic Ecotoxicity and Long-Term Effects

This compound is classified as very toxic to aquatic life, with the potential to cause long-lasting adverse effects in the aquatic environment. chemicalbook.comthermofisher.comfishersci.no Its persistence and toxicity pose a significant risk to aquatic ecosystems. ilo.orgscbt.com

The compound demonstrates high toxicity across different trophic levels in aquatic environments. tcichemicals.com Acute toxicity studies, primarily conducted on the isomer 1-chloro-2,4-dinitrobenzene, show significant effects on fish, invertebrates, and algae at low concentrations. For the water flea (Daphnia magna), it is particularly toxic, with a 48-hour median effective concentration (EC50) reported as low as 0.002 mg/L in one study. scientificwebjournals.comscientificwebjournals.com Algae also show high sensitivity. cdhfinechemical.com The toxicity to fish, such as the zebrafish (Danio rerio), is also well-documented, with lethal concentrations (LC50) observed in the sub-mg/L range. cdhfinechemical.com

Table 2: Acute Ecotoxicity Data for 1-Chloro-2,4-dinitrobenzene Data for the specified isomer.

| Organism | Endpoint | Concentration (mg/L) | Exposure Time | Source |

|---|---|---|---|---|

| Danio rerio (Zebrafish) | LC50 | 0.32 - 0.71 | 96 hours | cdhfinechemical.com |

| Daphnia magna (Water Flea) | EC50 | 0.49 | 48 hours | cdhfinechemical.com |

| Daphnia magna (Water Flea) | EC50 | 0.002 | 48 hours | scientificwebjournals.comscientificwebjournals.com |

| Desmodesmus subspicatus (Green Algae) | EC50 | 0.151 | 72 hours | cdhfinechemical.com |

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (log Kow). For the related isomer 1-chloro-2,4-dinitrobenzene, the log Kow value is approximately 2.17 to 2.24. env.go.jp Generally, substances with a log Kow below 3 are not considered to have a high potential for bioaccumulation. Based on this, significant bioaccumulation of this compound in aquatic organisms is not expected. Some assessments conclude that the substance is not highly bioaccumulative. env.go.jp However, other sources state there is no available information or data to definitively assess its bioaccumulative potential. thermofisher.comfishersci.no

Impact on Aquatic Organisms

Degradation Pathways and Remediation Strategies

Understanding how this compound breaks down in the environment is crucial for developing effective remediation strategies for contaminated sites. Degradation can occur through biological processes (biodegradation) or chemical processes like photodegradation.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the photodegradation of this compound are not widely available, research on related nitroaromatic compounds provides some insight. Nitro-containing compounds can undergo degradation when exposed to UV light. chemicalbook.com For instance, the photolytic half-life of the related compound 1,3-dinitrobenzene (B52904) in pure water was calculated to be 23 days, and this rate can be accelerated in the presence of natural humic substances found in ambient waters. cdc.gov This suggests that photodegradation could be a potential, albeit slow, pathway for the natural attenuation of this compound in sunlit surface waters.

Biodegradation involves the breakdown of organic substances by microorganisms. This compound is considered to be resistant to biodegradation. hpc-standards.com Studies on its isomer, 1-chloro-2,4-dinitrobenzene, show a biochemical oxygen demand (BOD) degradation rate of 0%, indicating it is not readily broken down by aerobic microorganisms in standard tests. env.go.jptcichemicals.com

However, some specialized microorganisms have been shown to degrade related nitroaromatic compounds. The degradation of dinitrobenzenes can proceed through the reduction of the nitro groups to amino groups. researchgate.netdtic.mil Certain bacterial strains are capable of degrading 1,3-dinitrobenzene through pathways involving dioxygenation and nitro group reduction. researchgate.net While these findings are for related compounds, they suggest that under specific environmental conditions with adapted microbial communities, biodegradation of this compound might be possible, likely proceeding through similar reductive pathways.

Waste Management and Disposal Guidelines

The management and disposal of this compound and associated waste streams are subject to stringent environmental regulations due to the compound's toxicity. fishersci.nothermofisher.com Proper handling is crucial to prevent environmental contamination and mitigate potential harm to human health and ecosystems.

Waste containing this compound is classified as hazardous. fishersci.nothermofisher.comdguv.de In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of such wastes. jhlaboratories.comsos.state.co.usecfr.gov While this compound is not individually listed with a specific EPA hazardous waste code, related compounds are regulated, and waste containing it would likely be managed based on its toxic characteristics. ecfr.govcornell.edu For instance, under the Toxicity Characteristic Leaching Procedure (TCLP), regulatory limits have been set for similar compounds like 2,4-dinitrotoluene (B133949) (D030) at 0.13 mg/L and nitrobenzene (B124822) (D036) at 2.0 mg/L. jhlaboratories.comecfr.govtexas.govphoslab.com Therefore, any waste that leaches this compound at levels deemed toxic would be classified as hazardous. All handling, storage, transport, and disposal must comply with local, state, and federal regulations. thermofisher.com

Recommended Disposal Methods

The primary and most effective method for the disposal of this compound is high-temperature incineration. epa.gov This process utilizes high temperatures to destroy the organic structure of the compound, ideally converting it to less harmful substances.

Incineration: Wastes should be burned in a suitable combustion chamber, which may be equipped with an afterburner and scrubber to control emissions of potentially harmful byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx). epa.gov In some cases, the waste is dissolved in a flammable solvent and then sprayed into the incinerator. epa.gov Studies on the incineration of similar nitrochlorobenzene waste have demonstrated destruction efficiencies exceeding 99.8%. epa.gov

Land Disposal: If incineration facilities are not accessible, disposal in a specially designated and approved chemical waste landfill is an alternative. This method is less preferred due to the potential for leaching and long-term environmental contamination.

Wastewater Treatment Technologies

Wastewater generated from the production and use of this compound requires treatment to remove the contaminant before discharge. Several technologies have been proven effective for chlorinated nitroaromatic compounds.

Activated Carbon Adsorption: This is a widely used and effective physical treatment method. The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules like this compound from water. redalyc.orgcerist.dzcerist.dz Research on closely related compounds demonstrates high removal efficiency. cerist.dzcerist.dz

Zero-Valent Iron (ZVI) Reduction: This chemical reduction process involves the use of elemental iron to degrade chlorinated nitroaromatic compounds. The iron donates electrons, leading to the reduction of the nitro groups to less toxic amino groups and the removal of chlorine (reductive dechlorination). rsc.orgresearchgate.net The reaction rate can be influenced by factors such as pH and the presence of catalytic metals. researchgate.net

Biological Treatment: Biodegradation, particularly under anaerobic conditions, is a viable treatment option. cdc.gov Anaerobic microorganisms can reduce the nitro groups to amino groups, initiating the breakdown of the compound. cdc.gov This process may require an acclimation period for the microorganisms to adapt to the toxicity of the compound. cdc.gov

The table below summarizes key findings from research on relevant treatment technologies.

| Technology | Target Compound (Analogue) | Key Research Findings |

| Activated Carbon Adsorption | 2,4-Dinitrophenol (B41442) (2,4-DNP) | Maximum adsorption capacity of 196.08 mg/g was achieved using activated carbon derived from date stones. Removal efficiency reached 97.36% with an adsorbent dose of 1 g/L. cerist.dzcerist.dz |

| Activated Carbon Adsorption | 2,4-Dinitrophenol (2,4-DNP) | Adsorption capacity was found to be between 0.68 and 1.63 mmol/g on modified granular activated carbons. redalyc.org |

| Zero-Valent Iron (ZVI) Reduction | 2,4-Dinitrochlorobenzene (DNCB) | Complete removal was achieved within 75 minutes. The reduction rate followed the order: DNCB > 2,4-dinitroanisole (B92663) (DNAN) > 2,4-dinitrophenol (DNP). rsc.org |

| Zero-Valent Iron (ZVI) Reduction | 2,4-Dinitrochlorobenzene (DNCB) | At optimal conditions (pH 7.2, 7-hour retention), reduction efficiency reached 90.9%. researchgate.net |

| Anaerobic Biodegradation | 2,4-Dinitrophenol (2,4-DNP) | Biodegradation occurs via the reduction of nitro groups to amino groups. The process can be inhibited at high concentrations (>20 mg/L) without an acclimation period for the microbial consortium. cdc.gov |

Toxicological Research and Biological Interactions of 2 Chloro 1,3 Dinitrobenzene

Mechanisms of Toxicity

The toxicity of 2-chloro-1,3-dinitrobenzene is a result of several interconnected cellular and biochemical processes. Its chemical structure, featuring an aromatic ring with two electron-withdrawing nitro groups and a chlorine atom, renders it highly reactive and capable of disrupting normal biological functions.

Electrophilic Interactions with Biomolecules

This compound acts as an electrophile, readily reacting with nucleophilic sites on essential biological molecules. smolecule.com The electron-withdrawing nature of the two nitro groups makes the benzene (B151609) ring highly susceptible to nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by nucleophiles. smolecule.com This reactivity allows the compound to form covalent bonds with proteins and enzymes, leading to modifications in their structure and function. smolecule.com

A primary target for this electrophilic attack is the tripeptide glutathione (B108866) (GSH), a critical component of cellular antioxidant defense and detoxification systems. The reaction between this compound and GSH is catalyzed by glutathione S-transferases (GSTs), enzymes that play a key role in detoxifying foreign compounds. researchgate.net This conjugation leads to the formation of S-(2,3-dinitrophenyl)glutathione adducts, which depletes cellular GSH pools. vulcanchem.com The depletion of GSH disrupts the cellular redox balance and impairs the cell's ability to neutralize reactive oxygen species, contributing to oxidative stress. vulcanchem.com

Induction of Oxidative Stress

The interaction of this compound with cellular components leads to the generation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The depletion of glutathione, a key antioxidant, is a major contributor to this process. vulcanchem.comnih.gov

Studies have shown that exposure to similar compounds, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), results in a rapid decrease in cellular GSH levels. nih.gov This depletion of GSH compromises the cell's antioxidant defenses, making it more vulnerable to damage from ROS. vulcanchem.comnih.gov The accumulation of ROS can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately contributing to cell death.

Effects on Cellular Metabolism and Signaling Pathways

The toxic effects of this compound extend to the disruption of cellular metabolism and signaling pathways. Its ability to react with enzymes can lead to the inhibition of critical metabolic processes. For instance, related dinitrobenzene compounds have been shown to impair oxidative energy metabolism. researchgate.net

Furthermore, the oxidative stress induced by this compound can activate stress-responsive signaling pathways. smolecule.com For example, studies with the related compound CDNB have shown the activation of stress-inducible protein kinases like c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase kinase 4 (MKK4). smolecule.com These signaling cascades can, in turn, trigger downstream events such as apoptosis (programmed cell death). vulcanchem.comsmolecule.com

Methemoglobinemia Induction

A significant toxicological effect associated with exposure to nitroaromatic compounds, including dinitrobenzenes, is the induction of methemoglobinemia. cdc.gov Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to tissue hypoxia. cdc.gov

While the specific mechanism for this compound is not extensively detailed in the provided results, the general mechanism for dinitrobenzenes involves the metabolic reduction of the nitro groups to nitroso and hydroxylamine (B1172632) intermediates. These metabolites can then oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. cdc.gov Industrial exposure to nitrochlorobenzene has been identified as a cause of methemoglobinemia. haz-map.com

Organ-Specific Toxicity

The toxic effects of this compound are not uniformly distributed throughout the body, with certain organs exhibiting particular vulnerability.

Hepatotoxic Properties and Liver Function Impairment

The liver is a primary target for the toxicity of this compound, a property that has led to its use in toxicological research to study liver function. The liver's central role in metabolizing foreign compounds exposes it to high concentrations of the chemical and its toxic metabolites.

Exposure to this compound can lead to hepatotoxicity, characterized by damage to liver cells and impairment of liver function. Studies on related compounds have demonstrated the depletion of hepatic GSH levels, which is a key event in the initiation of liver injury. smolecule.com The depletion of GSH disrupts redox homeostasis in liver cells, which can lead to mitochondrial dysfunction and apoptosis. vulcanchem.com Inhalation exposure to the related compound 2-chloronitrobenzene has been shown to cause hemosiderin deposition in the liver of rats, indicating red blood cell breakdown and iron accumulation. nih.gov

The table below summarizes the key toxicological effects of this compound.

| Toxicological Effect | Mechanism/Observation | Key Biomolecules/Pathways Involved |

| Electrophilic Interactions | Covalent bonding to nucleophilic sites on biomolecules. | Glutathione (GSH), Proteins, Enzymes |

| Oxidative Stress | Depletion of cellular antioxidants, leading to an increase in reactive oxygen species (ROS). | Glutathione (GSH) |

| Cellular Metabolism Disruption | Inhibition of enzyme activity and impairment of energy metabolism. | Metabolic enzymes, Stress-activated protein kinases (JNK, MKK4) |

| Methemoglobinemia | Oxidation of hemoglobin, reducing oxygen-carrying capacity. | Hemoglobin |

| Hepatotoxicity | Damage to liver cells and impairment of liver function. | Glutathione (GSH), Mitochondrial function |

Skin Sensitization Mechanisms

This compound is recognized for its potential to cause skin sensitization. The underlying mechanism is a complex process initiated by the compound's ability to penetrate the skin and interact with skin proteins. This process, known as haptenation, involves the covalent binding of the electrophilic this compound with nucleophilic sites on skin proteins. aopwiki.org The presence of two electron-withdrawing nitro groups on the benzene ring makes the compound highly reactive towards nucleophiles, facilitating the displacement of the chlorine atom. smolecule.com